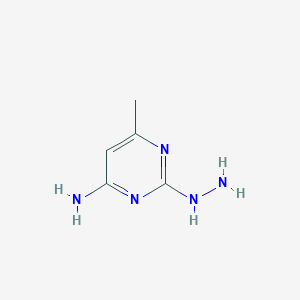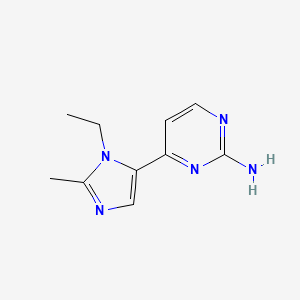
4-(1-Ethyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Ethyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-amine is a heterocyclic compound that combines the structural features of both imidazole and pyrimidine rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Ethyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.
Alkylation: The imidazole ring is then alkylated using ethyl iodide and methyl iodide to introduce the ethyl and methyl groups at the 1 and 2 positions, respectively.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately through the condensation of a β-dicarbonyl compound with guanidine.
Coupling Reaction: The final step involves coupling the alkylated imidazole with the pyrimidine ring under basic conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the imidazole ring.
Reduction: Reduction reactions can occur at the pyrimidine ring, especially at the nitrogen atoms.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction can result in the formation of amine derivatives.
Substitution: Substitution reactions can yield various substituted imidazole derivatives.
科学的研究の応用
4-(1-Ethyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials with unique properties.
作用機序
The mechanism of action of 4-(1-Ethyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation and apoptosis.
類似化合物との比較
- 4-(1-Methyl-2-ethyl-1H-imidazol-5-yl)pyrimidin-2-amine
- 4-(1-Ethyl-2-methyl-1H-imidazol-5-yl)pyrimidin-4-amine
Uniqueness:
- The unique combination of the ethyl and methyl groups on the imidazole ring and the amine group on the pyrimidine ring distinguishes 4-(1-Ethyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-amine from similar compounds. This unique structure contributes to its distinct chemical properties and potential applications.
特性
分子式 |
C10H13N5 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
4-(3-ethyl-2-methylimidazol-4-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H13N5/c1-3-15-7(2)13-6-9(15)8-4-5-12-10(11)14-8/h4-6H,3H2,1-2H3,(H2,11,12,14) |
InChIキー |
SBIUSNLOEPXBRG-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=NC=C1C2=NC(=NC=C2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-5H-thiazolo[3,2-a]pyrimidine](/img/structure/B13106335.png)
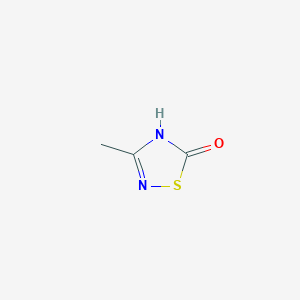
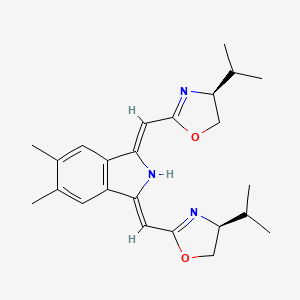
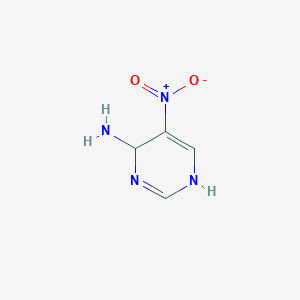
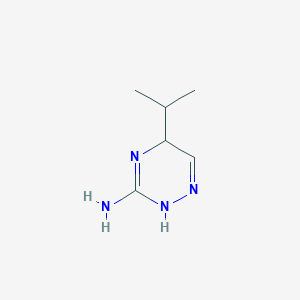

![2,4-Dichloro-6,7-dimethoxypyrido[2,3-d]pyrimidine](/img/structure/B13106384.png)

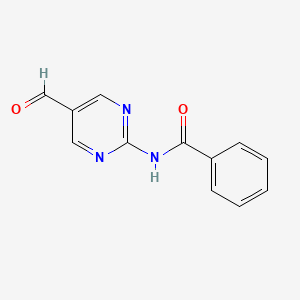
![(S)-tert-Butyl 2,6-dihydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate](/img/structure/B13106413.png)

![1,1'-[2-Methyl-3-(pent-2-enyl)-2-cyclopenten-1-ylidene]bis(1H-indole)](/img/structure/B13106420.png)

